An In-depth Technical Guide to 4-(Cyclopentyloxy)benzaldehyde
An In-depth Technical Guide to 4-(Cyclopentyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cyclopentyloxy)benzaldehyde is an aromatic aldehyde that is gaining attention as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a cyclopentyl ether group, imparts desirable properties such as enhanced solubility and reactivity, making it a valuable building block for the synthesis of complex, bioactive molecules.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, safety information, and potential applications of 4-(Cyclopentyloxy)benzaldehyde.
Chemical and Physical Properties
4-(Cyclopentyloxy)benzaldehyde, with the CAS number 164520-98-3 , is an organic compound that typically appears as a light beige or colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1][2] The presence of the cyclopentyl group generally renders it more soluble in organic solvents than in water.[2]
Table 1: Physicochemical Properties of 4-(Cyclopentyloxy)benzaldehyde
| Property | Value | Source |
| CAS Number | 164520-98-3 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |
| Molecular Weight | 190.24 g/mol | |
| Appearance | Light beige clear liquid or colorless to pale yellow liquid/solid | [1][2] |
| Boiling Point | 322.1 ± 15.0 °C (Predicted) | |
| Density | 1.119 ± 0.06 g/cm³ (Predicted) | |
| Solubility | More soluble in organic solvents than water | [2] |
Table 2: Identifiers for 4-(Cyclopentyloxy)benzaldehyde
| Identifier | Value |
| IUPAC Name | 4-(Cyclopentyloxy)benzaldehyde |
| SMILES | O=Cc1ccc(OC2CCCC2)cc1 |
| InChI | InChI=1S/C12H14O2/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-9,11H,1-4H2 |
Synthesis of 4-(Cyclopentyloxy)benzaldehyde
The synthesis of 4-(cyclopentyloxy)benzaldehyde can be effectively achieved via the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 4-hydroxybenzaldehyde is deprotonated to form a phenoxide, which then acts as a nucleophile to attack a cyclopentyl halide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
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4-Hydroxybenzaldehyde
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Cyclopentyl bromide (or other suitable cyclopentyl halide)
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Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
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Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
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Diethyl ether or other suitable extraction solvent
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a solution of 4-hydroxybenzaldehyde in anhydrous DMF.
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Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise to the stirred solution under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the sodium phenoxide.
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Nucleophilic Substitution: Cyclopentyl bromide is added dropwise to the reaction mixture at room temperature.
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Reaction Monitoring: The reaction is heated to a moderate temperature (e.g., 60-80 °C) and the progress is monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.
Safety Information
4-(Cyclopentyloxy)benzaldehyde is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Table 3: Safety and Handling
| Aspect | Recommendation |
| Hazard Class | Irritant |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
| Handling | Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. |
Applications in Research and Drug Development
4-(Cyclopentyloxy)benzaldehyde serves as a key intermediate in the synthesis of a variety of organic molecules.[1] Its utility is particularly noted in the development of novel pharmaceutical agents.[1] The incorporation of the cyclopentyloxy group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
While direct involvement of 4-(cyclopentyloxy)benzaldehyde in a specific signaling pathway is not yet extensively documented, its structural motifs are present in compounds targeting key enzymes in cellular signaling. For instance, derivatives of 3-(cyclopentyloxy)-4-methoxyphenyl compounds have been investigated as potent and selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is involved in inflammation and other cellular processes. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA).
The potential for 4-(cyclopentyloxy)benzaldehyde to serve as a scaffold for the development of PDE4 inhibitors highlights its importance for drug discovery programs aimed at treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.
Conclusion
4-(Cyclopentyloxy)benzaldehyde is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined properties and accessible synthesis make it an attractive starting material for the creation of novel compounds with diverse applications. For researchers and drug development professionals, this compound represents a key building block for exploring new chemical space and developing next-generation therapeutics.

